molecular formula C12H10N2O2 B6050495 4-(5-methyl-2-pyrimidinyl)benzoic acid

4-(5-methyl-2-pyrimidinyl)benzoic acid

Cat. No. B6050495
M. Wt: 214.22 g/mol
InChI Key: AKVYHWAHRVPIGB-UHFFFAOYSA-N
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Description

4-(5-methyl-2-pyrimidinyl)benzoic acid, also known as MPBA, is a chemical compound with the molecular formula C12H10N2O2. It is a white or off-white powder that is soluble in organic solvents such as ethanol and methanol. MPBA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-(5-methyl-2-pyrimidinyl)benzoic acid is not well understood. However, it has been reported that 4-(5-methyl-2-pyrimidinyl)benzoic acid can inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and physiological effects:
4-(5-methyl-2-pyrimidinyl)benzoic acid has been reported to have various biochemical and physiological effects. For example, 4-(5-methyl-2-pyrimidinyl)benzoic acid can reduce the levels of certain inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in the blood. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also reduce the levels of certain stress hormones such as cortisol in the blood. In addition, 4-(5-methyl-2-pyrimidinyl)benzoic acid can enhance the activity of certain antioxidant enzymes such as superoxide dismutase and catalase in the body.

Advantages and Limitations for Lab Experiments

4-(5-methyl-2-pyrimidinyl)benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. 4-(5-methyl-2-pyrimidinyl)benzoic acid is also stable under normal laboratory conditions. However, 4-(5-methyl-2-pyrimidinyl)benzoic acid has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous solutions. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also form insoluble precipitates in some solvents, which can affect the accuracy of the experiments.

Future Directions

There are several future directions for the research on 4-(5-methyl-2-pyrimidinyl)benzoic acid. One direction is to explore the potential applications of 4-(5-methyl-2-pyrimidinyl)benzoic acid in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate the mechanism of action of 4-(5-methyl-2-pyrimidinyl)benzoic acid and its effects on various biological systems. Furthermore, the development of new synthesis methods for 4-(5-methyl-2-pyrimidinyl)benzoic acid with higher yields and better purity is also an important direction for future research.

Synthesis Methods

4-(5-methyl-2-pyrimidinyl)benzoic acid can be synthesized by various methods, including the reaction of 5-methyl-2-pyrimidinecarboxylic acid with benzoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 5-methyl-2-pyrimidinecarboxylic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The yield of 4-(5-methyl-2-pyrimidinyl)benzoic acid can be improved by optimizing the reaction conditions such as temperature, time, and solvent.

Scientific Research Applications

4-(5-methyl-2-pyrimidinyl)benzoic acid has been widely used in scientific research as a building block for the synthesis of various compounds. For example, 4-(5-methyl-2-pyrimidinyl)benzoic acid can be used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, electrochemistry, and materials science. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also be used as a starting material for the synthesis of pharmaceuticals such as antihypertensive agents, anti-inflammatory agents, and antifungal agents.

properties

IUPAC Name

4-(5-methylpyrimidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-6-13-11(14-7-8)9-2-4-10(5-3-9)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVYHWAHRVPIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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